4-(benzyloxy)-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]benzamide
Description
4-(Benzyloxy)-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]benzamide is a benzamide derivative featuring a benzotriazole core substituted with a 4-methoxyphenyl group at position 2 and a methyl group at position 4. The benzamide moiety is further functionalized with a benzyloxy group at the para position.
Properties
Molecular Formula |
C28H24N4O3 |
|---|---|
Molecular Weight |
464.5 g/mol |
IUPAC Name |
N-[2-(4-methoxyphenyl)-6-methylbenzotriazol-5-yl]-4-phenylmethoxybenzamide |
InChI |
InChI=1S/C28H24N4O3/c1-19-16-26-27(31-32(30-26)22-10-14-23(34-2)15-11-22)17-25(19)29-28(33)21-8-12-24(13-9-21)35-18-20-6-4-3-5-7-20/h3-17H,18H2,1-2H3,(H,29,33) |
InChI Key |
HDFFECKAXKHPPU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NN(N=C2C=C1NC(=O)C3=CC=C(C=C3)OCC4=CC=CC=C4)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzyloxy)-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-(benzyloxy)benzoic acid with 2-(4-methoxyphenyl)-6-methyl-2H-benzotriazole-5-amine under specific conditions to form the desired benzamide. The reaction conditions often include the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters. The scalability of the synthesis process is crucial for industrial applications, and methods such as flow chemistry may be employed to achieve efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-(benzyloxy)-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding benzaldehyde derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Conditions may involve the use of strong bases like sodium hydride (NaH) or nucleophiles such as alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group yields benzaldehyde derivatives, while reduction of nitro groups results in amines.
Scientific Research Applications
Synthesis and Methodology
The synthesis of 4-(benzyloxy)-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]benzamide typically involves various methodologies that enhance yield and purity. Recent studies have utilized ultrasound-assisted techniques to improve the efficiency of reactions involving this compound. For instance, the use of dimethylformamide (DMF) as a solvent in conjunction with triethylamine as a catalyst has shown promising results in synthesizing derivatives with high yields and minimal environmental impact .
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit significant antimicrobial activity against various pathogens, including Mycobacterium tuberculosis. In vitro studies have demonstrated that these compounds possess IC50 values below 1 µg/mL, indicating potent activity against tuberculosis .
Anticancer Activity
The compound has also been evaluated for its anticancer potential. Studies have shown that certain derivatives can inhibit the growth of cancer cell lines more effectively than standard chemotherapeutic agents. For example, compounds derived from similar structures have been reported to show IC50 values in the low micromolar range against colorectal carcinoma cell lines, suggesting their potential as anticancer agents .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Modifications to the benzene rings and functional groups can significantly impact the compound's efficacy and selectivity towards different biological targets. The presence of methoxy groups has been associated with enhanced solubility and bioavailability, which are critical factors in drug development .
Tuberculosis Treatment
A notable case study involved the synthesis of various benzamide derivatives based on this compound, which were tested for their anti-tubercular activity. The results indicated that several derivatives exhibited significant inhibition of Mycobacterium tuberculosis, making them candidates for further development as anti-tubercular agents .
Cancer Cell Line Studies
Another study focused on evaluating the anticancer properties of synthesized compounds against human colorectal carcinoma cell lines (HCT116). The findings revealed that some derivatives not only inhibited cell growth effectively but also demonstrated selectivity towards cancer cells over normal cells, highlighting their therapeutic potential .
Mechanism of Action
The mechanism of action of 4-(benzyloxy)-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to modulation of biological processes. For instance, it could act as an inhibitor of protein kinases, thereby affecting cell signaling pathways involved in inflammation or cancer progression.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Benzamide Derivatives with Alkoxy Substituents
Compounds such as those reported in (e.g., entries 15–17) share the benzamide backbone but differ in alkoxy substituents (methoxy, ethoxy, propoxy) on the phenyl ring. For example:
- N-{(2S)-1-{[(2S)-1-Hydroxy-3-phenylpropan-2-yl]amino}-1-oxo-3-[4-(prop-2-en-1-yloxy)phenyl]propan-2-yl} benzamide (Entry 14, ).
Comparison :
- 4-Methoxyphenyl on the benzotriazole may confer electron-donating effects, stabilizing the aromatic system and influencing binding interactions in biological targets.
Triazole and Benzotriazole Systems
describes 1,2,4-triazole derivatives (e.g., compounds [7–9]) synthesized via cyclization of hydrazinecarbothioamides. These lack the fused benzene ring present in benzotriazoles.
Comparison :
- The benzotriazole core in the target compound offers greater planarity and conjugation than 1,2,4-triazoles, which may enhance UV absorption properties or binding to planar enzyme active sites.
- IR spectral data for triazoles (e.g., absence of C=O at 1663–1682 cm⁻¹) confirms structural differences from precursor hydrazinecarbothioamides .
Thiazolidinone-Azo Hybrids
reports a thiazolidinone-azo compound (18) synthesized from a benzaldehyde precursor. This compound features a thiazolidinone ring and azo linkage, contrasting with the benzotriazole-amide structure of the target.
Comparison :
- Azo linkages (N=N) in ’s compounds are redox-active and may confer colorimetric properties, whereas the benzotriazole in the target compound is photostable and less prone to degradation.
- Thiazolidinones are associated with antimicrobial activity, suggesting divergent biological applications compared to benzotriazole-based molecules .
Hydrazide and Isothiocyanate Reactions
details the synthesis of hydrazinecarbothioamides (e.g., [4–6]) via reactions between benzoic acid hydrazides and 2,4-difluorophenyl isothiocyanate. Cyclization in basic media yields triazoles.
Comparison :
- The target compound’s synthesis likely involves similar nucleophilic additions or cyclizations, though its benzotriazole core may require harsher conditions or specialized catalysts.
Condensation and Cyclization
employs aldehyde-amine condensation followed by cyclization with mercaptoacetic acid to form thiazolidinones.
Comparison :
- The benzotriazole in the target compound may necessitate regioselective coupling steps, whereas thiazolidinone synthesis is more straightforward but yields less conjugated systems .
Physicochemical Properties
Spectral Characteristics
IR Spectroscopy :
NMR Spectroscopy :
Solubility and Lipophilicity
- Benzyloxy vs. Ethoxy/propoxy groups () offer intermediate hydrophobicity.
Antimicrobial Activity
- Thiazolidinone-azo hybrids () exhibit antimicrobial activity, whereas benzotriazoles are more commonly associated with kinase or protease inhibition.
Photostability and UV Protection
- Benzotriazoles are widely used as UV absorbers due to their extended conjugation, a property absent in simpler triazoles or thiazolidinones .
Tables
Table 1: Key Substituent Effects on Physicochemical Properties
Table 2: IR Spectral Comparison
Biological Activity
The compound 4-(benzyloxy)-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]benzamide is a member of the benzotriazole family, which has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological properties, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical formula for this compound is , and it features a benzamide core modified by a benzyloxy group and a benzotriazole moiety. The structural characteristics contribute to its biological profile, which includes potential interactions with various biological targets.
Antioxidant Activity
Research indicates that benzotriazole derivatives exhibit significant antioxidant properties. For instance, compounds in this class have shown the ability to scavenge free radicals and reduce oxidative stress, making them potential candidates for neuroprotective therapies. A study highlighted that certain derivatives possess an oxygen radical absorbance capacity (ORAC) comparable to established antioxidants like Trolox .
Inhibition of Monoamine Oxidase (MAO)
The compound has been evaluated for its inhibitory effects on monoamine oxidase (MAO), particularly MAO-B, which is implicated in neurodegenerative diseases such as Parkinson's disease. A derivative with similar structural features demonstrated potent MAO-B inhibition with an IC50 value of 0.062 µM, indicating that modifications to the benzotriazole structure can enhance MAO inhibitory activity . This suggests that this compound may also exhibit similar inhibitory effects.
Antimicrobial Activity
Benzotriazoles have been reported to possess antimicrobial properties against various pathogens. For example, studies have shown that derivatives can inhibit both Gram-positive and Gram-negative bacteria, including methicillin-resistant strains . The specific activity of this compound against microbial strains remains to be fully explored but is an area of interest for future research.
Neuroprotective Effects
In a study focusing on neuroprotection, compounds similar to this compound were found to exhibit significant neuroprotective effects through their antioxidant activity and MAO inhibition. These findings suggest potential applications in treating neurodegenerative disorders .
Structure-Activity Relationship (SAR)
A detailed SAR analysis indicated that modifications in the benzotriazole moiety significantly influence biological activity. For instance, the introduction of various substituents on the phenyl rings affected both the potency and selectivity towards MAO-B inhibition. This underscores the importance of structural optimization in developing more effective derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
